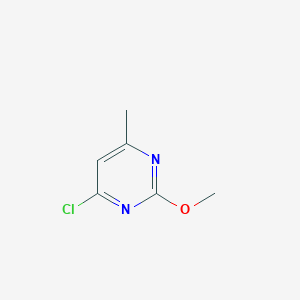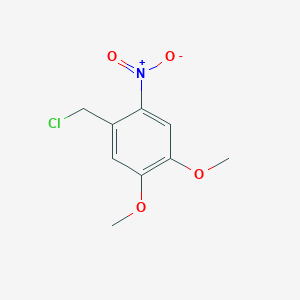![molecular formula C10H13ClF3N B1356701 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 670-03-1](/img/structure/B1356701.png)
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 670-03-1 . It has a molecular weight of 239.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N.ClH/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Drug Delivery Systems
- Chitosan Hydrogels for Drug Delivery : A study by Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride, in the creation of chitosan hydrogels. These hydrogels showed pH- and temperature-responsive swelling and could be used for controlled drug release, highlighting their potential in targeted drug delivery applications (Karimi et al., 2018).
Solubility Studies
- Fluoxetine Hydrochloride in Supercritical Carbon Dioxide : Research conducted by Hezave et al. (2013) measured the solubility of fluoxetine hydrochloride, chemically similar to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride, in supercritical carbon dioxide. This study is crucial for pharmaceutical applications where supercritical fluid-based technologies are employed (Hezave et al., 2013).
Synthesis of New Compounds
- Synthesis of Novel Imidazo Compounds : Liu (2013) reported the synthesis of new imidazo[1,2-a]pyrimidine compounds using a process that involves a compound structurally related to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride. This illustrates the compound's role in facilitating the synthesis of novel chemical structures (Liu, 2013).
Other Applications
- Forensic Analysis : Power et al. (2017) utilized compounds related to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride in forensic analysis, particularly in the identification of synthesis impurities in amphetamine production (Power et al., 2017).
- Photoinitiators with Functional Groups : Kolar et al. (1994) synthesized new photoinitiators using compounds structurally similar to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride. This research has implications for the development of UV-curable systems (Kolar et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZDUNORUASKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride | |
CAS RN |
670-03-1 |
Source


|
| Record name | 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(TRIFLUOROMETHYL)PHENYL)-2-AMINOPROPANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCR5HM9ZV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)







